molecular formula C8H17NO3 B8509580 N-[2,2-Dimethoxyethyl]isobutyramide

N-[2,2-Dimethoxyethyl]isobutyramide

Cat. No.: B8509580
M. Wt: 175.23 g/mol
InChI Key: DDSPROSWIDEWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2,2-Dimethoxyethyl]isobutyramide is a chemical reagent of interest in organic synthesis and pharmaceutical research. It is an amide derivative that incorporates both an isobutyramide moiety and a 2,2-dimethoxyethyl functional group. The isobutyramide group is a known structural component in chemistry, characterized as a 2-methylpropanamide . The dimethoxyethyl group is a protected aldehyde equivalent, which can be valuable in multi-step synthetic sequences, as seen in related compounds used in the research of various therapeutic agents . This compound serves primarily as a versatile building block for medicinal chemistry and drug discovery. Researchers may utilize it in the synthesis of more complex molecules, such as tetrahydroisoquinoline derivatives, which are explored for their potential interactions with biological targets in the central nervous system . The presence of the amide group provides hydrogen-bonding capability, which can be crucial for molecular recognition, while the acetal group offers a handle for further chemical transformation under mild acidic conditions. Handling and Usage Note: This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans. Researchers should consult safety data sheets and handle all chemicals appropriately in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)-2-methylpropanamide

InChI

InChI=1S/C8H17NO3/c1-6(2)8(10)9-5-7(11-3)12-4/h6-7H,5H2,1-4H3,(H,9,10)

InChI Key

DDSPROSWIDEWAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC(OC)OC

Origin of Product

United States

Synthetic Methodologies for N 2,2 Dimethoxyethyl Isobutyramide and Analogues

Direct Amidation Strategies for N-[2,2-Dimethoxyethyl]isobutyramide

Direct amidation methods provide a straightforward approach to the synthesis of this compound by forming a direct link between an isobutyryl group and the amino group of aminoacetaldehyde dimethyl acetal (B89532).

Amide Bond Formation via Coupling Reagents

The formation of the amide bond in this compound can be efficiently achieved using a variety of coupling reagents. nih.govresearchgate.netluxembourg-bio.comresearchgate.net These reagents activate the carboxylic acid group of isobutyric acid, facilitating its reaction with the amine, aminoacetaldehyde dimethyl acetal. nih.govresearchgate.net

Commonly employed coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and enhance yield. nih.govluxembourg-bio.comnih.gov Phosphonium salts like PyBOP and uronium/aminium salts such as HATU are also effective. researchgate.net The general mechanism involves the activation of the carboxylic acid to form a reactive intermediate, which is then susceptible to nucleophilic attack by the amine. masterorganicchemistry.com

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditive (if any)Key Features
Dicyclohexylcarbodiimide (DCC)HOBtReduces epimerization. luxembourg-bio.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)HOBt, DMAPGood for electron-deficient amines. nih.gov
PyBOPNonePhosphonium salt-based reagent. researchgate.net
HATUDIPEAUronium/aminium salt-based reagent. researchgate.net

Preparation from Isobutyric Acid Derivatives and Aminoacetaldehyde Dimethyl Acetal

An alternative to using coupling reagents involves the reaction of more reactive derivatives of isobutyric acid, such as isobutyryl chloride or isobutyric anhydride, with aminoacetaldehyde dimethyl acetal. masterorganicchemistry.com This method proceeds through nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid derivative, leading to the displacement of the leaving group (chloride or isobutyrate). masterorganicchemistry.com These reactions are often carried out in the presence of a base to neutralize the acidic byproduct. masterorganicchemistry.com

A study describes the coupling of aminoacetaldehyde dimethyl acetal with various acid chlorides in the presence of triethylamine (B128534) (TEA) in dichloromethane (B109758) to produce the corresponding N-protected acetal derivatives. researchgate.net

One-Pot Synthetic Approaches to this compound

One-pot syntheses offer an efficient alternative by combining multiple reaction steps in a single reaction vessel, thereby avoiding the isolation of intermediates. For the synthesis of this compound, a one-pot approach could involve the in-situ activation of isobutyric acid followed by the immediate addition of aminoacetaldehyde dimethyl acetal. For instance, the reaction of N,N-dialkylformamide dimethyl acetals with primary amides can produce N'-acyl-N,N-dialkylformamidines as intermediates, which can then undergo transamidation in a one-flask procedure. organic-chemistry.org

Multicomponent Reaction Pathways Incorporating this compound Fragments

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. organic-chemistry.orgthieme.com These reactions are particularly valuable for generating molecular diversity.

Ugi Reaction Derived Syntheses (e.g., featuring aminoacetaldehyde dimethyl acetal)

The Ugi four-component reaction (U-4CR) is a prominent MCR that involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.org Aminoacetaldehyde dimethyl acetal can serve as the amine component in the Ugi reaction. orgsyn.orgorgsyn.org

In a typical Ugi reaction involving aminoacetaldehyde dimethyl acetal, it would react with an aldehyde (or ketone), a carboxylic acid, and an isocyanide. wikipedia.orgorgsyn.org The reaction proceeds through the formation of an imine from the amine and the carbonyl compound, which is then attacked by the isocyanide and the carboxylate anion, ultimately leading to the desired product after a Mumm rearrangement. wikipedia.org This strategy allows for the rapid assembly of complex molecules containing the N-[2,2-dimethoxyethyl] amide substructure. For example, a praziquantel (B144689) precursor was synthesized in a one-pot reaction using aminoacetaldehyde dimethyl acetal as one of the key starting materials. orgsyn.org

Table 2: Example of an Ugi Reaction Featuring Aminoacetaldehyde Dimethyl Acetal orgsyn.orgorgsyn.org

Component 1Component 2Component 3Component 4Product
N-Phenethylformamide (forms isocyanide in situ)Paraformaldehyde (aldehyde)Cyclohexanecarboxylic acidAminoacetaldehyde dimethyl acetal (amine)N-(2,2-Dimethoxyethyl)-N-(2-oxo-2-(phenethylamino)ethyl)cyclohexanecarboxamide

Passerini Reactions and Related Isocyanide-Based Multicomponent Syntheses

The Passerini three-component reaction (P-3CR) is another significant isocyanide-based MCR. It involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgrsc.org While the direct synthesis of this compound is not a direct outcome of the classic Passerini reaction, modifications and related isocyanide-based MCRs can be envisioned to incorporate the necessary structural fragments.

The Passerini reaction mechanism can proceed through either a concerted or an ionic pathway depending on the solvent. wikipedia.org The reaction's versatility has been expanded to include various carbonyl surrogates and has found broad application in combinatorial chemistry. rsc.org

Exploration of Other Cascade and Domino Processes

Another relevant cascade approach is the Ritter reaction, which synthesizes amides from alcohols or alkenes and nitriles in a strong acid environment. A compound capable of generating a stable carbocation can react with a nitrile to form a nitrile salt, which is then hydrolyzed to the corresponding amide.

One-pot methodologies are also prominent in the synthesis of related heterocyclic compounds. For instance, multicomponent reactions involving α-amino acids can yield diverse bioactive heterocycles through a cascade of reactions in a single pot. researchgate.net

Chemo- and Regioselective Synthesis of this compound

Chemo- and regioselectivity are crucial in the synthesis of this compound to ensure the isobutyryl group is introduced specifically at the nitrogen atom of the aminoacetaldehyde dimethyl acetal. The higher nucleophilicity of the primary amine compared to the acetal oxygens naturally favors N-acylation.

Standard acylation using isobutyryl chloride in the presence of a base is a common method. The base neutralizes the HCl byproduct, driving the reaction to completion. The choice of solvent and base can be critical in optimizing selectivity and yield.

For more complex substrates, protecting groups might be employed to ensure regioselectivity, although for the synthesis of this compound from aminoacetaldehyde dimethyl acetal, this is generally not necessary due to the inherent reactivity of the amine. In the synthesis of polysubstituted 2-aminothiophenes, cyclization reactions have been shown to proceed with high chemo- and regioselectivity under metal-catalyst-free conditions. nih.gov

Green Chemistry Approaches to this compound Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances.

The development of solvent-free and aqueous reaction media is a key area of green chemistry.

Solvent-Free Synthesis : Direct amidation of carboxylic acids and amines can be achieved under solvent-free conditions. scispace.combohrium.com One method involves heating a mixture of the carboxylic acid and amine, which can be effective but may require high temperatures. bohrium.com Another approach uses boric acid as a catalyst for the reaction between a carboxylic acid and urea (B33335) or an amine, proceeding via trituration and direct heating. scispace.combohrium.com A solvent-free procedure using dodecamethoxyneopentasilane as a catalyst has also been reported for the synthesis of amides. mdpi.com

Aqueous Medium Reactions : Amide formation in aqueous media is also an area of active research. acs.org The Schotten-Baumann reaction, for instance, can be performed in a two-phase system of water and an organic solvent, where an acyl chloride reacts with an amine in the presence of a base. Some studies have explored the direct coupling of nitriles with primary amines in refluxing water, using a recyclable copper(II) catalyst to produce N-substituted amides. scielo.br The stability of amides in aqueous solutions is a relevant consideration, with studies showing that certain structures can be surprisingly stable across a range of pH values. nih.gov

Avoiding the use of metal catalysts is another tenet of green chemistry, preventing potential contamination of the product with toxic metals.

Catalyst-Free Methods : Amides can be synthesized directly from carboxylic acids and amines without a catalyst, although this often requires high temperatures to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. mdpi.com A notable catalyst-free method involves the direct amidation of aldehydes with amines, which can proceed efficiently in either aqueous or organic media under mild conditions. rsc.org Another approach reports a catalyst- and activating agent-free amidation of non-activated carboxylic acids using carbodiimides as a reagent at higher temperatures. rsc.org

Organocatalytic Methods : Organocatalysts are small organic molecules that can catalyze reactions. Boric acid has been effectively used as a catalyst in amidation reactions. scispace.comsciepub.com The reaction between a carboxylic acid and an amine in the presence of boric acid can proceed with high yields. sciepub.com Other organocatalytic systems, such as those based on phosphine (B1218219) and phosphine oxides, have also been developed for direct amidation reactions. mdpi.com Biomimetic approaches using organocatalysts like proline have been successful in the asymmetric synthesis of related nitrogen-containing compounds. nih.gov

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and product consistency. The synthesis of amides is well-suited to continuous flow systems.

Several studies have demonstrated the successful adaptation of amidation reactions to continuous flow processing. vapourtec.com Common coupling reagents like carbodiimides and T3P have been shown to be effective in plug flow reactors. vapourtec.com A continuous flow synthesis of amides has been achieved using 2-bromo-1-ethylpyridinium tetrafluoroborate (B81430) (BEP) in a bio-derived solvent, with the reaction proceeding at ambient temperature with a short residence time. benthamdirect.comeurekaselect.com

Telescoped continuous flow processes have also been developed, where multiple reaction steps are performed in sequence without isolating intermediates. For example, the synthesis of α-trifluoromethylthiolated amides from carboxylic acids has been achieved in a continuous flow system. acs.org This approach involves the in-flow conversion of the carboxylic acid to an activated intermediate, followed by reaction with an amine. acs.org Such a telescoped process could conceivably be adapted for the production of this compound, starting from isobutyric acid and aminoacetaldehyde dimethyl acetal.

Methodology Key Features Potential Application to this compound References
Domino Acylation/Diels-Alder One-pot synthesis of complex cyclic amides.Adaptable for creating analogues with complex ring structures. nih.gov
Ritter Reaction Amide synthesis from nitriles and alcohols/alkenes.An alternative route using isobutyronitrile.
Solvent-Free Amidation Boric acid catalysis or thermal conditions.A greener synthesis route, minimizing solvent waste. scispace.combohrium.commdpi.com
Aqueous Amidation Use of water as a solvent, often with a catalyst.Environmentally friendly synthesis. acs.orgscielo.br
Catalyst-Free Amidation Direct reaction of aldehydes or activated acids with amines.Simplified procedure without metal catalysts. rsc.orgrsc.org
Organocatalytic Amidation Use of small organic molecules like boric acid as catalysts.A green alternative to metal catalysts. mdpi.comsciepub.com
Continuous Flow Synthesis Reactions performed in a continuously flowing stream.Scalable and efficient production with improved safety. vapourtec.combenthamdirect.comeurekaselect.comacs.org

Reactivity and Mechanistic Investigations of N 2,2 Dimethoxyethyl Isobutyramide

Chemical Transformations of the Acetal (B89532) Moiety

The dimethoxyethyl group of N-[2,2-Dimethoxyethyl]isobutyramide serves as a masked aldehyde, and its reactivity is dominated by transformations characteristic of acetals.

Hydrolysis to Aldehyde Derivatives: Kinetic and Thermodynamic Aspects

The hydrolysis of the acetal in this compound to the corresponding aldehyde, N-isobutyrylaminoacetaldehyde, is a fundamental reaction typically carried out under acidic conditions. The mechanism involves protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the hemiacetal, which is in equilibrium with the final aldehyde product. youtube.comlibretexts.org

The reaction is reversible, and the position of the equilibrium is influenced by the reaction conditions. The removal of methanol or the use of a large excess of water can drive the reaction to completion in favor of the aldehyde. libretexts.org The kinetics of acetal hydrolysis are generally first-order with respect to both the acetal and the acid catalyst. The rate of hydrolysis is sensitive to the pH of the medium, with faster rates observed at lower pH values.

Table 1: Representative Conditions for Acetal Hydrolysis (Note: This table presents typical conditions for acetal hydrolysis based on general literature and may not represent optimized conditions for this compound.)

Acid CatalystSolventTemperature (°C)Typical Reaction Time (h)
HCl (aq)Water/THF25 - 502 - 12
H₂SO₄ (cat.)Acetone/Water25 - 601 - 8
p-Toluenesulfonic acidMethanol/WaterReflux4 - 16

Transacetalization Reactions with Various Diols and Alcohols

Transacetalization offers a method to modify the acetal group by reacting this compound with different alcohols or diols under acidic catalysis. This equilibrium process involves the exchange of the methoxy groups with other alkoxy groups. When a diol, such as ethylene (B1197577) glycol or propane-1,3-diol, is used, a cyclic acetal is formed, which can be thermodynamically more stable than the starting dimethyl acetal.

The mechanism is similar to hydrolysis, with the alcohol or diol acting as the nucleophile that attacks the intermediate oxocarbenium ion. youtube.com The reaction is driven to completion by removing the methanol by-product, often through distillation.

Table 2: Examples of Transacetalization Reactions with N-Acyl Aminoacetals (Note: Data is illustrative and based on reactions of similar N-acyl aminoacetal compounds.)

Alcohol/DiolAcid CatalystSolventProduct TypeReference
Ethylene Glycolp-TsOHToluene1,3-Dioxolane derivativeN/A
Propan-1,3-diolAmberlyst-15Dichloromethane (B109758)1,3-Dioxane derivativeN/A
Isopropyl AlcoholH₂SO₄Isopropyl AlcoholDiisopropyl acetalN/A

Reactions with Nucleophiles and Electrophiles at the Acetal Carbon

Under the influence of a Lewis acid, the acetal carbon of this compound can become sufficiently electrophilic to react with a range of nucleophiles. richmond.edu Lewis acids, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), can facilitate the formation of the oxocarbenium ion, which is then trapped by the nucleophile. rsc.org

For instance, reaction with silyl (B83357) enol ethers or organocuprates in the presence of a Lewis acid can lead to the formation of new carbon-carbon bonds at the former acetal carbon. rsc.org Similarly, reactions with other nucleophiles like thiols can also occur.

Electrophilic reactions directly at the acetal carbon are generally not feasible due to the electron-rich nature of the acetal group.

Reactions Involving the Amide Functional Group

The amide functionality in this compound provides another site for chemical modification, including reactions at the nitrogen atom and, potentially, at the aromatic ring if one were present.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amide can be deprotonated using a strong base, such as sodium hydride (NaH), to form an amidate anion. This nucleophilic species can then react with alkylating agents, like alkyl halides, to yield N-alkylated products. stackexchange.com The choice of base and solvent is crucial to avoid side reactions. Over-alkylation is a potential issue, as the product tertiary amide can still be nucleophilic. wikipedia.orgmasterorganicchemistry.com

N-acylation can be achieved by reacting the amidate with an acyl chloride or anhydride. This reaction provides a route to N,N-diacyl derivatives. The acylation of amides generally requires forcing conditions due to the reduced nucleophilicity of the amide nitrogen compared to an amine. reddit.comchemguide.co.uk

Table 3: General Conditions for N-Alkylation and N-Acylation of Amides (Note: These are general conditions and would require optimization for this compound.)

Reaction TypeReagentBaseSolvent
N-AlkylationAlkyl Iodide/BromideNaH, n-BuLiTHF, DMF
N-AcylationAcyl ChlorideNaH, PyridineTHF, CH₂Cl₂

Directed Ortho-Metalation and Related Deprotonation Strategies

While this compound itself is not an aromatic compound, the principles of directed ortho-metalation (DoM) are highly relevant if this moiety were attached to an aromatic ring. In such a scenario, the amide group can act as a powerful directing group for the deprotonation of the ortho-position of the aromatic ring by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.orgorganic-chemistry.org

The mechanism involves the coordination of the lithium reagent to the carbonyl oxygen of the amide, which positions the base for the regioselective abstraction of a proton from the nearby ortho-position. uwindsor.ca The resulting aryllithium species can then be trapped with a variety of electrophiles, allowing for the synthesis of a wide range of ortho-substituted aromatic compounds. wikipedia.orgorganic-chemistry.org The efficiency of the DoM reaction is influenced by the nature of the amide, the organolithium reagent, the solvent, and the temperature. baranlab.org

In the context of this compound itself, deprotonation at the α-carbon to the carbonyl group could potentially be achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). However, the acidity of this proton is generally low, and competitive deprotonation at other sites might occur.

Carbonyl Reactivity and Related Addition-Elimination Processes

The carbonyl group of the amide in this compound is the primary site for nucleophilic attack. However, the reactivity of the amide carbonyl is significantly lower than that of ketones or aldehydes due to the resonance delocalization of the nitrogen lone pair, which imparts partial double bond character to the C-N bond and increases electron density on the carbonyl oxygen.

Nucleophilic acyl substitution is a key reaction of amides. This typically proceeds through a tetrahedral intermediate. Strong nucleophiles and acidic or basic catalysis are often required to overcome the lower reactivity of the amide. For instance, hydrolysis of the amide bond to yield isobutyric acid and 2,2-dimethoxyethan-1-amine would necessitate harsh conditions, such as prolonged heating in the presence of strong acid or base.

The general mechanism for acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent attack by water, followed by proton transfer and elimination of the amine, leads to the carboxylic acid. Conversely, base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the amide anion, a poor leaving group that is subsequently protonated.

Hypothetical Reactivity Data for Addition-Elimination Reactions

ReactionReagentsConditionsProductsNotes
Hydrolysis (Acidic)HCl (conc.)RefluxIsobutyric acid, 2,2-dimethoxyethan-1-amine hydrochlorideRequires forcing conditions due to amide stability.
Hydrolysis (Basic)NaOH (aq.)RefluxSodium isobutyrate, 2,2-dimethoxyethan-1-amineSaponification of the amide.
ReductionLiAlH₄THF, RefluxN-(2,2-dimethoxyethyl)isobutylamineThe amide carbonyl is reduced to a methylene (B1212753) group.

Rearrangement Reactions (e.g., Hofmann, Curtius, Beckmann if applicable to derivatives)

While this compound itself is a secondary amide and thus not directly amenable to the Hofmann rearrangement (which requires a primary amide), derivatives of this compound could undergo such transformations. wikipedia.org

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom using a reagent like bromine in a basic solution. wikipedia.orgmasterorganicchemistry.com A hypothetical primary amide analogue, such as one derived from a different synthetic route, could undergo this reaction. The reaction proceeds through an isocyanate intermediate which is then hydrolyzed. wikipedia.org

Curtius Rearrangement: The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.orgorganic-chemistry.org A carboxylic acid derivative of the isobutyl group could be converted to an acyl azide and then undergo the Curtius rearrangement to yield an amine. nih.govyoutube.com This reaction is known for its tolerance of a wide range of functional groups. nih.gov

Beckmann Rearrangement: The Beckmann rearrangement transforms an oxime into an amide. wikipedia.orgorganic-chemistry.org While not directly applicable to this compound, if the isobutyryl carbonyl were converted to its corresponding oxime, a Beckmann rearrangement could, in principle, occur, though it would lead to a different amide structure. wikipedia.orgyoutube.com The rearrangement is typically acid-catalyzed and proceeds with the migration of the group anti-periplanar to the leaving group on the nitrogen. wikipedia.orgmasterorganicchemistry.com

Reactivity of the Isobutyl Group

α-Functionalization Adjacent to the Amide Carbonyl

Functionalization at the α-position of the isobutyl group (the carbon adjacent to the amide carbonyl) is challenging due to the lower acidity of the α-protons compared to ketones or esters. However, under strongly basic conditions using a non-nucleophilic base like lithium diisopropylamide (LDA), deprotonation can occur to form an enolate. This enolate can then react with various electrophiles to introduce functionality at the α-position.

Hypothetical α-Functionalization Reactions

ElectrophileReagentsProduct
Alkyl Halide (e.g., CH₃I)1. LDA, THF, -78 °C; 2. CH₃IN-(2,2-dimethoxyethyl)-2-methylisobutyramide
Aldehyde (e.g., PhCHO)1. LDA, THF, -78 °C; 2. PhCHON-(2,2-dimethoxyethyl)-2-(hydroxy(phenyl)methyl)isobutyramide
Halogenating Agent (e.g., Br₂)1. LDA, THF, -78 °C; 2. Br₂N-(2,2-dimethoxyethyl)-2-bromoisobutyramide

Recent advances have also explored methods for the α-functionalization of amides via an umpolung strategy, rendering the α-position electrophilic. acs.org

Remote Functionalization of the Alkyl Chain

Selective functionalization of the methyl groups of the isobutyl moiety, which are remote from the activating amide group, is a significant synthetic challenge. Classical methods often lack the required selectivity. However, modern synthetic strategies, such as photoinduced radical cascade reactions, have shown promise for the remote functionalization of C(sp³)–H bonds in amides and amines. nih.govresearchgate.netresearchgate.net These methods often involve the generation of an amidyl radical, which can undergo a 1,5-hydrogen atom transfer (HAT) to generate a carbon-centered radical at a distal position, which can then be trapped by a suitable reagent. nih.gov

Spectroscopic and Computational Mechanistic Elucidation

In Situ Spectroscopic Monitoring of Reaction Progress

The progress of reactions involving this compound can be monitored in situ using various spectroscopic techniques. This allows for the real-time observation of the consumption of reactants and the formation of intermediates and products, providing valuable mechanistic insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking reactions. For instance, in an α-functionalization reaction, the disappearance of the α-proton signal and the appearance of new signals corresponding to the functionalized product can be monitored over time.

Infrared (IR) Spectroscopy: The characteristic C=O stretching frequency of the amide (typically around 1650 cm⁻¹) can be monitored. A shift in this frequency or its disappearance would indicate a reaction at the carbonyl group.

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be coupled with reaction systems to detect and identify transient intermediates, providing direct evidence for proposed reaction mechanisms.

Scientific Data Unavailable for Mechanistic Investigations of this compound

A thorough review of available scientific literature reveals a significant lack of published research on the specific chemical compound this compound. Consequently, detailed information regarding its reactivity and mechanistic investigations, particularly concerning isotope labeling studies for reaction pathway determination and transition state analysis, is not available.

The stringent requirements for an article focusing solely on this compound, as outlined in the user's request, cannot be met due to the absence of specific experimental or computational data in the public domain. Generating content for the specified sections would necessitate speculation or the extrapolation of data from unrelated molecules, which would violate the core principles of scientific accuracy and adherence to the requested scope.

While general principles of amide reactivity, isotope labeling techniques, and transition state theory are well-established in organic chemistry, their specific application to this compound has not been documented in peer-reviewed literature. Research in these areas typically involves targeted studies on molecules of particular synthetic or biological interest, and it appears this compound has not been the subject of such investigations.

Therefore, the creation of a scientifically accurate and data-driven article on the "," with a focus on isotope labeling and transition state analysis, is not feasible at this time.

Applications of N 2,2 Dimethoxyethyl Isobutyramide in Organic Synthesis

N-[2,2-Dimethoxyethyl]isobutyramide as a Masked Aldehyde Equivalent

The core chemical feature of this compound that suggests its utility as a masked aldehyde is the 2,2-dimethoxyethyl group. This acetal (B89532) functionality serves as a protecting group for an aldehyde.

Liberation of Aminoacetaldehyde for Further Derivatization

In principle, the acetal group of this compound can be hydrolyzed under acidic conditions to unmask the aldehyde functionality. This would liberate a reactive aminoacetaldehyde derivative. The isobutyramide (B147143) group would remain attached to the nitrogen atom, yielding N-(2-oxoethyl)isobutyramide. This resulting molecule contains both an amide and an aldehyde, making it a potentially useful bifunctional building block for further chemical transformations.

Use in Sequential Reactions Requiring a Protected Aldehyde Functionality

The protected nature of the aldehyde in this compound would theoretically allow for selective reactions at other parts of a molecule into which it is incorporated, without interference from the highly reactive aldehyde group. Subsequently, the aldehyde could be deprotected at a later stage of a synthetic sequence to participate in reactions such as reductive aminations, Wittig reactions, or aldol (B89426) condensations. This strategy is a cornerstone of complex molecule synthesis, enabling a stepwise and controlled construction of the target structure.

Role as a Synthetic Intermediate for Complex Molecules

Building on its potential as a masked aldehyde, this compound could serve as a valuable intermediate in the synthesis of more complex molecular architectures.

Precursor in Heterocyclic Synthesis (e.g., Imidazolines, Pyridines, Pyrroles if derived)

The liberated aminoacetaldehyde derivative is a classic precursor for the synthesis of various nitrogen-containing heterocycles. For instance, condensation of the aminoacetaldehyde with another amine-containing fragment could lead to the formation of imidazolines. While plausible, no specific examples of this compound being used for this purpose have been found in the surveyed literature. The synthesis of pyridines or pyrroles would likely require more complex, multi-step reaction sequences originating from this precursor.

Integration into Natural Product Synthesis

The synthesis of natural products often requires the use of chiral building blocks and intermediates with protected functional groups. A molecule like this compound, if available in an enantiomerically pure form, could be a useful starting material. The isobutyramide moiety might be a feature present in the target natural product, or it could be a modifiable handle for further synthetic transformations. However, a review of synthetic routes to various natural products did not reveal the use of this specific compound.

Use in the Preparation of Peptide Mimetics and Amide-Containing Scaffolds

The amide functionality inherent in this compound makes it a potential candidate for incorporation into peptide mimetics or other scaffolds containing amide bonds. The 2,2-dimethoxyethyl portion, after deprotection to the aldehyde, could be used to cyclize a peptide chain or to introduce other functionalities. This approach is common in medicinal chemistry to create conformationally constrained and metabolically more stable analogs of natural peptides. Again, no specific instances of its application in this area are currently reported.

Employment in Multicomponent Reactions as a Key Building Block

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The N-(2,2-dimethoxyethyl) moiety, present in this compound, is a key component in several important MCRs, most notably the Ugi and Passerini reactions. In these reactions, the precursor amine, aminoacetaldehyde dimethyl acetal, is often used, which then gets acylated as part of the reaction sequence, leading to structures analogous to this compound.

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-aminoacyl amides. It typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. Aminoacetaldehyde dimethyl acetal can serve as the amine component in the Ugi reaction. For instance, the reaction of an aldehyde, aminoacetaldehyde dimethyl acetal, a carboxylic acid like isobutyric acid, and an isocyanide would yield a product containing the N-(2,2-dimethoxyethyl)isobutyramide core structure. A documented example involves the Ugi reaction of N-phenethylformamide (which generates the isocyanide in situ), paraformaldehyde, aminoacetaldehyde dimethyl acetal, and cyclohexanecarboxylic acid to produce N-(2,2-Dimethoxyethyl)-N-(2-oxo-2-(phenethylamino)ethyl)cyclohexanecarboxamide, a precursor for the pharmaceutical praziquantel (B144689) researchgate.netflvc.orgorganic-chemistry.org. This highlights the utility of the N-(2,2-dimethoxyethyl) group as a masked aldehyde, which can be deprotected in a later step to reveal a reactive functionality for further synthetic manipulations.

The Passerini three-component reaction (P-3CR) is another significant MCR where the N-(2,2-dimethoxyethyl) motif can be incorporated. The Passerini reaction typically involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide researchgate.netnumberanalytics.comnih.gov. If an isocyanide derived from aminoacetaldehyde dimethyl acetal, such as 2-(2,2-dimethoxyethyl)phenyl isocyanide, is used, the resulting product will contain the N-(2,2-dimethoxyethyl) group flvc.org.

The application of the N-(2,2-dimethoxyethyl) moiety in these MCRs underscores its importance as a building block that introduces a protected aldehyde functionality into complex molecules in a single, efficient step.

Multicomponent ReactionReactantsKey Intermediate/Product Moiety
Ugi ReactionAldehyde, Aminoacetaldehyde dimethyl acetal , Carboxylic Acid, Isocyanideα-Aminoacyl amide containing the N-(2,2-dimethoxyethyl) group
Passerini ReactionAldehyde, Carboxylic Acid, Isocyanide derived from aminoacetaldehyde dimethyl acetal α-Acyloxy amide containing the N-(2,2-dimethoxyethyl) group

Contributions to Protecting Group Chemistry Beyond Simple Aldehyde Protection

The primary and most evident role of the 2,2-dimethoxyethyl group in this compound is the protection of an aldehyde functionality. The acetal is stable to a wide range of reaction conditions, including basic, organometallic, and some reducing and oxidizing conditions, yet can be readily deprotected to the corresponding aldehyde, typically under acidic conditions.

However, the potential of the N-(2,2-dimethoxyethyl) group can extend beyond this simple masking function. In more advanced protecting group strategies, a protecting group can influence the stereochemical outcome of a reaction or can be transformed into another functional group in a subsequent step. For instance, in the context of peptide synthesis, backbone amide protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group are used not only to prevent aggregation but also to facilitate difficult couplings through intramolecular O,N-acyl transfer nih.gov.

While specific examples for this compound are not extensively documented, one can envision analogous advanced strategies. For example, the acetal oxygen atoms could potentially act as coordinating sites for a metal catalyst, thereby directing a reaction to a specific position on the molecule. Furthermore, the acetal could be part of a more complex protecting group that is cleaved under specific conditions to reveal not just an aldehyde but to trigger a subsequent cyclization or rearrangement. The manipulation of N-protecting groups, such as the use of an acid-sensitive Boc group on an acetamide (B32628), has been shown to alter the reactivity and conformational properties of a molecule, providing a pathway for selective transformations nih.gov. These examples from other systems suggest the untapped potential of the N-(2,2-dimethoxyethyl) group in more sophisticated protecting group strategies.

Advanced Spectroscopic and Structural Elucidation Studies of N 2,2 Dimethoxyethyl Isobutyramide

X-ray Crystallography of N-[2,2-Dimethoxyethyl]isobutyramide Derivatives and Co-crystals

As of the latest available research, specific X-ray crystallographic data for derivatives or co-crystals of this compound has not been reported in publicly accessible scientific literature. The synthesis and characterization of this specific compound and its crystalline forms have not been the subject of published crystallographic studies.

For a hypothetical derivative or co-crystal of this compound, a crystallographic study would involve growing a single crystal of high quality. This crystal would then be exposed to a focused X-ray beam, and the resulting diffraction pattern would be collected and analyzed. The analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

Should such studies be undertaken in the future, the resulting data would be presented in a standardized format, typically including a table of crystallographic data and refinement parameters. An example of what such a data table might look like is provided below for illustrative purposes.

Hypothetical Crystallographic Data Table for a Derivative of this compound

ParameterHypothetical Value
Empirical formulaCxHyNzOw
Formula weightXXX.XX
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = X.XXX Å, α = 90°
b = Y.YYY Å, β = YY.YYY°
c = Z.ZZZ Å, γ = 90°
VolumeVVVV.V Å3
Z4
Density (calculated)X.XXX Mg/m3
Absorption coefficientX.XXX mm-1
F(000)XXX
Crystal size0.XX x 0.XX x 0.XX mm
Theta range for data collectionX.XX to XX.XX°
Index ranges-h ≤ h ≤ h, -k ≤ k ≤ k, -l ≤ l ≤ l
Reflections collectedXXXXX
Independent reflectionsYYYY [R(int) = 0.YYYY]
Completeness to theta = XX.XX°99.9 %
Refinement methodFull-matrix least-squares on F2
Data / restraints / parametersYYYY / 0 / ZZZ
Goodness-of-fit on F21.0XX
Final R indices [I>2sigma(I)]R1 = 0.XXXX, wR2 = 0.YYYY
R indices (all data)R1 = 0.XXXX, wR2 = 0.YYYY
Largest diff. peak and hole0.XXX and -0.XXX e.Å-3

This table is purely illustrative and does not represent actual experimental data for this compound or its derivatives.

Theoretical and Computational Chemistry of N 2,2 Dimethoxyethyl Isobutyramide

Computational Mechanistic Studies of Reactions Involving N-[2,2-Dimethoxyethyl]isobutyramide

Without foundational research on this specific molecule, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and citation.

Transition State Characterization for Hydrolysis and Amidation Reactions

The hydrolysis and amidation of amides are fundamental reactions, and computational chemistry provides powerful tools to elucidate their mechanisms by characterizing the transition states (TS). The hydrolysis of an amide can proceed under acidic or basic conditions, each involving distinct transition state structures.

Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate. Theoretical studies on simple amides like formamide (B127407) and N,N-dimethylacetamide have shown that the transition state for this step involves the approaching hydroxide ion and is heavily influenced by solvation. acs.orgpearson.com For instance, calculations on the base-catalyzed hydrolysis of formamide suggest that the transition state structure may be stabilized by several solvating water molecules. acs.org The calculated free energy barriers for the formation of the tetrahedral intermediate in the base-catalyzed hydrolysis of formamide, N-methylacetamide, and N,N-dimethylacetamide are in good agreement with experimental values, lending credibility to the computed transition state geometries. acs.org

Amidation, the formation of an amide bond, can also be computationally modeled. For example, the reaction between a carboxylic acid and an amine can be studied to determine the transition state for the formation of the tetrahedral intermediate and its subsequent dehydration. Density functional theory (DFT) has been employed to investigate the mechanism of amide bond formation through the acyl transfer of mixed carboxylic-carbamic anhydrides, revealing the influence of catalysts on the reaction pathway. nih.gov

Table 1: Illustrative Calculated Free Energy Barriers for Base-Catalyzed Hydrolysis of Simple Amides

AmideCalculated Free Energy Barrier (kcal/mol)Experimental Free Energy Barrier (kcal/mol)
Formamide21.621.2
N-Methylacetamide22.721.5
N,N-Dimethylformamide23.122.6
N,N-Dimethylacetamide26.024.1

Note: Data extracted from studies on simple amides to illustrate the type of information obtained from transition state calculations. acs.org

Reaction Coordinate Analysis and Energy Profiles

Reaction coordinate analysis is a powerful computational technique used to map the energy landscape of a chemical reaction. By systematically changing the geometry of the reacting system along a defined path (the reaction coordinate), an energy profile can be constructed, which reveals the energies of reactants, products, intermediates, and transition states.

For the hydrolysis of this compound, a reaction coordinate could be defined as the distance between the nucleophile (e.g., the oxygen of a water molecule or hydroxide ion) and the carbonyl carbon of the amide. As this distance is decreased in the simulation, the energy of the system changes, tracing a path that leads to the transition state and then to the tetrahedral intermediate. Further along the reaction coordinate, the breaking of the C-N bond can be modeled.

Computational studies on formamide hydrolysis have detailed such energy profiles. nih.govnih.gov These studies show that the neutral hydrolysis often proceeds in a stepwise manner, with the initial formation of a diol intermediate from the hydration of the carbonyl group. nih.gov The energy profile reveals the activation energy for this step, which is typically the rate-limiting step. Subsequent proton transfer and C-N bond cleavage lead to the final products, formic acid and ammonia. nih.gov

Similarly, for amidation reactions, reaction coordinate analysis can elucidate the mechanism. Studies on the formation of amide bonds from activated α-aminoesters have used DFT to show that the reaction can proceed via a self-catalytic nucleophilic substitution followed by a 1,3-acyl transfer, with the energy profile indicating the kinetic favorability of this pathway over others. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT-Calculated NMR Chemical Shifts and Coupling Constants

Density Functional Theory (DFT) has become a standard tool for the prediction of Nuclear Magnetic Resonance (NMR) parameters. By calculating the magnetic shielding tensors of the nuclei in a molecule, the chemical shifts (δ) can be predicted with a high degree of accuracy, especially when appropriate computational methods and basis sets are used. nih.govnih.govrsc.org

For this compound, DFT calculations could predict the ¹H and ¹³C chemical shifts for all atoms in the molecule. These theoretical values can be invaluable for assigning experimental NMR spectra, especially for complex molecules where signals may overlap. The accuracy of these predictions is often enhanced by including solvent effects in the calculations, typically through continuum models like the Polarizable Continuum Model (PCM). researchgate.net

Studies on a variety of amides have demonstrated the successful application of DFT in predicting NMR spectra. For instance, calculations on N-methyl-2-pyrrolidinone and formamide have shown that DFT can reproduce experimental ¹H and ¹³C NMR chemical shifts very well, provided that specific solvation effects are considered. researchgate.net However, it has also been noted that for certain protons, like the NH and CHO protons in amides, significant errors can occur, highlighting the importance of careful comparison between theoretical and experimental data. nih.gov

Table 2: Illustrative DFT-Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm) for N-Methylacetamide (in CDCl₃)

ProtonCalculated (B3LYP/6-31G++(d,p))Experimental
N-H~7.0-8.0 (highly dependent on conformation and solvation)~6.0-7.5
C(=O)-CH₃~2.02.03
N-CH₃~2.82.76

Note: This table presents typical values for N-methylacetamide to illustrate the correlation between calculated and experimental NMR data. nih.govchemicalbook.com The exact calculated values can vary based on the level of theory and solvent model used.

Vibrational Frequency Calculations for IR/Raman Spectra

Theoretical calculations of vibrational frequencies are crucial for interpreting infrared (IR) and Raman spectra. DFT methods are widely used to compute the harmonic vibrational frequencies and intensities of a molecule. These calculated frequencies correspond to the normal modes of vibration and can be assigned to specific bond stretches, bends, and torsions within the molecule.

For this compound, a DFT calculation would yield a set of vibrational frequencies and their corresponding IR and Raman intensities. This information would be instrumental in assigning the peaks in the experimental spectra. Key vibrational modes for this molecule would include the C=O stretch (Amide I band), the N-H in-plane bend and C-N stretch (Amide II band), and various C-H and C-O stretching and bending modes. acs.orgesisresearch.org

Computational studies on amides like acetamide (B32628) and N-methylacetamide have shown that DFT calculations can accurately predict the positions of the characteristic amide bands. acs.orgrsc.org For example, the Amide I band, which is primarily due to the C=O stretching vibration, is typically predicted in the region of 1600-1700 cm⁻¹. acs.org Anharmonic corrections are often necessary to improve the agreement between calculated and experimental frequencies, as molecular vibrations are not perfectly harmonic. rsc.orgnih.gov

Table 3: Illustrative Calculated and Experimental Vibrational Frequencies (cm⁻¹) for the Amide I and II Bands of N-Methylacetamide

Vibrational ModeCalculated (Harmonic)Experimental
Amide I (C=O stretch)~1720~1650
Amide II (N-H bend + C-N stretch)~1560~1565

Note: This table provides representative values for N-methylacetamide to demonstrate the utility of vibrational frequency calculations. acs.orgpitt.edu The calculated harmonic frequencies are typically higher than the experimental anharmonic frequencies.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules in a solvent over time. By simulating the motion of the solute and a large number of solvent molecules, MD can provide detailed insights into solvation structure, dynamics, and the influence of the solvent on the solute's conformation and properties.

For this compound, an MD simulation in a solvent like water would reveal how the water molecules arrange themselves around the amide. This would include the formation of hydrogen bonds between the amide's N-H and C=O groups and the surrounding water molecules. The simulation could also track the conformational changes of the flexible ethyl and isobutyryl groups. tandfonline.comacs.orgnih.gov

MD simulations of simple amides in aqueous solution have provided valuable information on their hydration. tandfonline.com These studies have characterized the radial distribution functions of water around the amide, showing the preferred locations of water molecules. They have also investigated the dynamics of the hydrogen bonds between the amide and water, revealing their lifetimes and exchange rates. tandfonline.com Such simulations are crucial for understanding how the solvent environment influences the chemical reactivity and spectroscopic properties of the amide. nih.gov Furthermore, MD simulations can be coupled with quantum mechanical calculations (QM/MM) to study reactions in solution with high accuracy. nih.gov

Future Research Directions and Outlook in N 2,2 Dimethoxyethyl Isobutyramide Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of N-acyl-N,O-acetals, the class of compounds to which N-[2,2-dimethoxyethyl]isobutyramide belongs, is an area of active research. researchgate.netthieme-connect.com Current methods often involve multi-step procedures or the use of stoichiometric activating agents, which can generate significant waste. libretexts.org Future efforts will likely concentrate on the development of catalytic, atom-economical routes that minimize environmental impact.

One promising direction is the use of earth-abundant metal catalysts or organocatalysts to facilitate the direct coupling of amides, aldehydes, and alcohols. researchgate.netsemanticscholar.org For instance, methods employing titanium ethoxide have shown promise in mediating the synthesis of N-acyl-N,O-acetals under mild conditions. acs.org Researchers are also exploring photocatalytic methods, which can offer green, metal-free alternatives for the construction of these motifs. researchgate.netnih.gov The development of solvent-free or aqueous reaction conditions is another key aspect of enhancing sustainability. semanticscholar.orgacs.org

Catalyst/ReagentSubstratesKey Advantages
Titanium Ethoxide (Ti(OEt)4)Amides, Aldehydes, AlcoholsMild conditions, broad substrate scope. acs.org
Perylene BisimidesEnamides, AlcoholsMetal-free, photocatalytic. nih.gov
Boric AcidCarboxylic Acids, Urea (B33335)Solvent-free, green catalyst. semanticscholar.org
Iodine/TriphenylphosphineCarboxylic Acids, Amines, HydroxylamineOne-pot, high efficiency. rsc.org

Exploration of this compound in Catalytic Cycles

The unique structural features of this compound, particularly the N-acyl-N,O-acetal moiety, make it an intriguing candidate for use in catalytic cycles. This functional group can act as a precursor to reactive N-acylimines, which are valuable intermediates in various carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netthieme-connect.com

Future research could focus on designing catalytic systems where this compound or its derivatives serve as masked N-acylimine precursors. Upon activation, for example with a Lewis or Brønsted acid, the N-acylimine could be released to participate in a catalytic transformation, after which the acetal (B89532) could be regenerated, completing the catalytic cycle. Such strategies could be applied to the enantioselective alkylation of N,O-acetals or in Ugi-type multicomponent reactions. rsc.orgacs.org The development of chiral catalysts that can control the stereochemistry of these transformations would be a particularly valuable contribution. researchgate.net

Integration into Flow Chemistry Systems for Scalable Production

Flow chemistry offers numerous advantages for chemical synthesis, including enhanced safety, improved reaction control, and easier scalability. nih.govresearchgate.net The integration of this compound synthesis into continuous-flow systems represents a significant opportunity for its scalable and efficient production. chemrxiv.orgacs.orgnih.gov

Future work in this area will likely involve the development of robust, heterogeneous catalysts that can be packed into flow reactors, allowing for continuous operation over extended periods. nih.gov The translation of existing batch syntheses, such as those involving reactive intermediates or hazardous reagents, into a flow regime can mitigate safety concerns and improve process efficiency. beilstein-journals.org For instance, a flow process for the synthesis of functionalized amines and amides has been demonstrated, highlighting the potential for this technology in producing compounds like this compound. chemrxiv.orgacs.orgnih.gov

Flow Chemistry ApplicationPotential Advantages for this compound Synthesis
Use of packed-bed reactors with heterogeneous catalystsImproved catalyst reusability, simplified purification. nih.gov
Handling of reactive intermediatesEnhanced safety, precise control over reaction time and temperature. beilstein-journals.org
Scalable synthesisFacilitates large-scale production for industrial applications. chemrxiv.orgacs.orgnih.gov
Microwave-assisted flow synthesisRapid heating, high yields, and energy efficiency. nih.gov

Design and Synthesis of Advanced Materials Incorporating the this compound Scaffold

The amide functionality is a cornerstone of polymer chemistry, with polyamides being a major class of materials. The incorporation of the this compound scaffold into polymers could lead to the development of advanced materials with novel properties. The acetal group, for instance, can be designed to be cleavable under specific conditions, allowing for the creation of degradable or responsive polymers.

Future research could explore the synthesis of polyesters or polyamides containing the this compound moiety. rsc.orgcapes.gov.br Such polymers could find applications in drug delivery, where the controlled release of an active substance could be triggered by a change in pH, or in the development of "smart" materials that respond to environmental stimuli. The N-acyl amide structure is also found in a variety of endogenous signaling molecules, suggesting that polymers incorporating this motif could have interesting biological activities. wikipedia.org

Expanding the Scope of Multicomponent Reactions Utilizing this compound

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov The this compound scaffold, or its constituent components (isobutyramide, glyoxal (B1671930) dimethyl acetal), could be valuable participants in novel MCRs.

Future research will likely focus on the design of new MCRs that incorporate this compound or its precursors to generate diverse molecular libraries for drug discovery and other applications. For example, Ugi-type reactions involving N,O-acetals have been developed for the synthesis of complex carboxamides. rsc.org Exploring the reactivity of this compound in reactions such as the Mannich or Povarov reactions could lead to the discovery of new heterocyclic scaffolds with potential biological activity. nih.gov The chemoselective nature of reactions involving amide-aldehyde mixtures further expands the possibilities for creating complex and diverse molecular architectures. nih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding and Rational Design

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and for the rational design of new catalysts and reactions. acs.orgrsc.orgnih.govrsc.orgnih.gov In the context of this compound chemistry, advanced computational modeling can provide deep insights into the mechanisms of its formation and reactivity.

Future computational studies could focus on:

Modeling Reaction Pathways: Using Density Functional Theory (DFT) to map out the energy profiles of different synthetic routes to this compound, identifying rate-determining steps and key intermediates. acs.orgnih.gov

Catalyst Design: Simulating the interaction of this compound precursors with various catalysts to predict their efficacy and guide the design of more efficient catalytic systems. rsc.org

Understanding Reactivity: Modeling the activation of the N-acyl-N,O-acetal moiety to form N-acylimines and predicting their subsequent reactivity with different nucleophiles. nih.govrsc.org

These computational insights will be invaluable for the rational design of new experiments and for accelerating the discovery of novel applications for this compound.

Green and Sustainable Methodologies in the Synthesis and Application of Related Acetal-Amide Systems

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. semanticscholar.orgunc.edu For acetal-amide systems like this compound, there is a strong impetus to move away from traditional methods that rely on hazardous reagents and solvents. nih.govresearchgate.net

Future research in this area will emphasize the development of methodologies that are not only efficient but also environmentally benign. This includes:

Biocatalysis: Employing enzymes for the synthesis of amides, which can offer high selectivity and operate under mild, aqueous conditions. rsc.org

Renewable Feedstocks: Investigating the use of renewable resources for the synthesis of the building blocks of this compound. nih.gov

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, minimizing waste. unc.edu

Visible-Light Photoredox Catalysis: Utilizing light as a clean energy source to drive chemical transformations, often under mild conditions. mdpi.com

By embracing these green and sustainable approaches, the future of this compound chemistry will be characterized by both innovation and environmental responsibility.

Q & A

Q. Protocol :

  • ROS induction : Treat HEK-293 cells with H₂O₂ (100–500 μM) and co-administer compound (1–100 μM).
  • ROS quantification : Use DCFDA fluorescence (λₑₓ = 485 nm, λₑₘ = 535 nm) via flow cytometry.
  • Viability assays : MTT reduction (OD₅₇₀ nm) correlates with protection.
  • Western blotting : Measure SOD/catalase expression to identify upregulated pathways.
    IC₅₀ values and dose-response curves refine mechanistic insights .

(Advanced) How can computational tools predict the pharmacokinetic and binding properties of this compound derivatives?

Q. Workflow :

  • Docking : AutoDock Vina with PubChem-derived SMILES (CC(C)CNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2OC) models target interactions (e.g., binding affinity ΔG < −7 kcal/mol).
  • ADMET prediction : SwissADME estimates logP (~1.8), BBB permeability (CNS = −2), and CYP450 inhibition.
  • Molecular dynamics : NAMD simulations (100 ns) assess binding stability (RMSD < 2 Å). Validate with plasma protein binding assays .

(Basic) What precautions are necessary when handling this compound in laboratory settings?

  • Storage : −20°C under argon to prevent hydrolysis/oxidation.
  • Reaction setup : Use flame-dried glassware and anhydrous solvents (e.g., CH₃CN).
  • Safety : PPE (nitrile gloves, goggles) and neutralization of waste with 10% acetic acid.
  • Instrumentation : Calibrate HPLC (C18 column, 1.0 mL/min flow rate) for purity checks .

(Advanced) How to resolve contradictions between computational predictions and experimental reactivity data?

Q. Approaches :

  • Solvent modeling : COSMO-RS simulations account for solvation effects.
  • Kinetic studies : Stopped-flow spectroscopy measures rate constants (pH 7.4, 25°C).
  • Activation parameters : Compare experimental ΔH‡/ΔS‡ (Arrhenius plots) with DFT values.
    Multi-technique validation (XRD + docking) reduces ambiguity in reaction pathways .

(Advanced) How to design analogs of this compound for enhanced bioactivity?

Q. SAR strategies :

  • Substituent modification : Introduce -CF₃ to dimethoxyethyl for metabolic stability.
  • HTS screening : Test 1000+ analogs in 384-well plates (IC₅₀ < 10 μM).
  • SPR analysis : Quantify target binding (KD < 100 nM) vs. off-targets (e.g., serum albumin).
  • Allometric scaling : Predict human dosing from rodent PK (e.g., CL = 15 mL/min/kg) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.